4-Nitro-2,6-diphenylphenol
Overview
Description
4-Nitro-2,6-diphenylphenol is an organic compound with the molecular formula C18H13NO3. It is known for its distinctive yellow crystalline appearance and is used in various chemical applications. The compound is characterized by the presence of a nitro group (-NO2) at the 4-position and two phenyl groups (-C6H5) at the 2 and 6 positions on the phenol ring.
Mechanism of Action
Target of Action
It’s known that the compound can cause skin and eye irritation, and may cause respiratory irritation . This suggests that it interacts with skin, eye, and respiratory system cells.
Mode of Action
4-Nitro-2,6-diphenylphenol reacts with nitrogen dioxide in a benzene solution to give the C2-epimeric 2,6-dihydroxy-4,5-dinitrocyclohex-3-enones . This reaction suggests that the compound may undergo a similar reaction within the body, potentially leading to the formation of new compounds.
Pharmacokinetics
Its physical properties such as its solid form and a melting point of 137-139 °c may influence its bioavailability.
Result of Action
It’s known to cause skin and eye irritation, and may cause respiratory irritation , suggesting that it may have cytotoxic effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a well-ventilated place and kept tightly closed . Exposure to dust, fume, gas, mist, vapours, or spray should be avoided .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Nitro-2,6-diphenylphenol can be synthesized through the nitration of 2,6-diphenylphenol. The reaction typically involves the use of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 4-position.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired quality.
Chemical Reactions Analysis
Types of Reactions
4-Nitro-2,6-diphenylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Substitution: The phenolic hydroxyl group (-OH) can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Electrophiles like alkyl halides (R-X) or acyl chlorides (R-COCl) can be used in the presence of a base.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: 4-Amino-2,6-diphenylphenol.
Substitution: Alkylated or acylated phenol derivatives.
Scientific Research Applications
4-Nitro-2,6-diphenylphenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized as a dye intermediate and in the production of specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-2,6-diphenylphenol
- 4-Nitrophenol
- 2,6-Diphenylphenol
- 2-Methyl-4-nitrophenol
Uniqueness
4-Nitro-2,6-diphenylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4-nitro-2,6-diphenylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO3/c20-18-16(13-7-3-1-4-8-13)11-15(19(21)22)12-17(18)14-9-5-2-6-10-14/h1-12,20H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCXQKJXTGDYKIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=C2O)C3=CC=CC=C3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40347800 | |
Record name | 4-Nitro-2,6-diphenylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40347800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2423-73-6 | |
Record name | 4-Nitro-2,6-diphenylphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2423-73-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Nitro-2,6-diphenylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40347800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Nitro-2,6-diphenylphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the reactivity of 4-Nitro-2,6-diphenylphenol with Nitrogen Dioxide?
A1: Research indicates that this compound reacts with nitrogen dioxide in benzene solution. This reaction leads to the formation of the C2-epimeric 2,6-dihydroxy-4,5-dinitrocyclohex-3-enones through a reaction pathway involving the 6-nitro-6-phenyl dienone intermediate. []
Q2: Is there structural data available for this compound or its derivatives?
A2: Yes, X-ray crystallography has been used to determine the structure of this compound. Additionally, several cyclohex-2-enone derivatives resulting from the reaction of 4-methyl-2,6-diphenylphenol and this compound with nitrogen dioxide have also had their structures elucidated through X-ray crystal structure analysis. [] Although the abstract mentioning this compound doesn't specify the data collected, it's likely that IR spectroscopy was also utilized to study its crystal and molecular structure. []
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